molecular formula C20H16ClFN2O2S2 B2976921 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-46-7

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2976921
CAS No.: 850915-46-7
M. Wt: 434.93
InChI Key: AFXIZNAHUDWQBB-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-chloro-6-fluorophenylmethylsulfanyl group and a 2-methoxyphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest for scientific research.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Research suggests that this compound acts as a potent thrombin inhibitor . Thrombin is a key enzyme involved in blood clotting. By binding to thrombin’s active site, this molecule prevents fibrinogen cleavage and subsequent clot formation. The 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine substituent enhances its inhibitory potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, 2-methoxybenzaldehyde, and thiourea. The synthetic route may involve the following steps:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This step involves the cyclization of thiourea with an appropriate aldehyde or ketone to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 2-chloro-6-fluorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of the 2-chloro-6-fluorobenzyl chloride with the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the 2-methoxyphenyl group: This step involves the electrophilic aromatic substitution of the 2-methoxybenzaldehyde with the thieno[3,2-d]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: can be compared with other thieno[3,2-d]pyrimidin-4-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the 2-chloro-6-fluorophenylmethylsulfanyl group and the 2-methoxyphenyl group can enhance its binding affinity to molecular targets, increase its stability, and improve its solubility.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S2/c1-26-17-8-3-2-7-16(17)24-19(25)18-15(9-10-27-18)23-20(24)28-11-12-13(21)5-4-6-14(12)22/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXIZNAHUDWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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